Boc-DL-o-tyrosine

描述

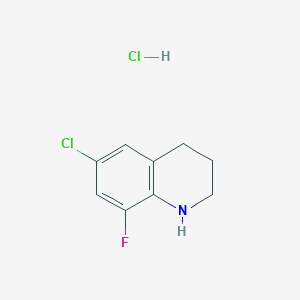

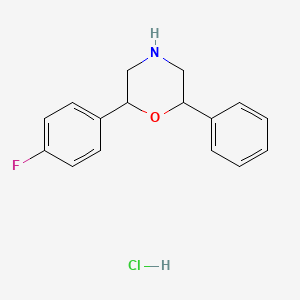

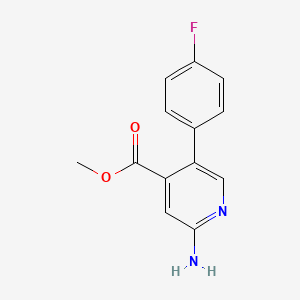

Boc-DL-o-tyrosine, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, is a compound used in organic chemistry and scientific research fields. It has a molecular formula of C14H19NO5 and a molecular weight of 281.3 .

Synthesis Analysis

The synthesis of Boc-DL-o-tyrosine involves the reaction of L-tyrosine with (Boc)2O in the presence of sodium hydroxide or potassium hydroxide . This method is considered safe and convenient, with low pollution and high yield, making it suitable for industrial production .

Molecular Structure Analysis

The molecular structure of Boc-DL-o-tyrosine consists of a tyrosine molecule protected at both the amino moiety (as tert-butoxycarbonyl; Boc) and carboxylic group . The structure allows for the compound’s unique properties and applications in various scientific research fields.

科学研究应用

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Bacterial tyrosinases have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors . They have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .

- Methods of Application : The ability of bacterial tyrosinases to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .

- Results or Outcomes : The application of bacterial tyrosinases in organic synthesis has seen success in cross-linking reactions of proteins and the polymerization of environmental pollutants .

Protein and Peptide Modification

- Scientific Field : Biochemistry

- Summary of the Application : Tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins has become a field of research as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

- Methods of Application : Selective tyrosine modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at tyrosine sites have emerged as relevant tools in this context .

- Results or Outcomes : This area of research has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Dityrosine Crosslinking in Response to Oxidative Stress

- Scientific Field : Biochemistry

- Summary of the Application : The oxidation of two tyrosine residues in proteins can generate o,o′-dityrosine, a putative biomarker for protein oxidation, which plays critical roles in a variety of organisms . Dityrosine crosslinking may play a critical role in regulating the metabolic pathways in response to oxidative stress .

- Methods of Application : In a study, two mutant Escherichia coli strains and one mutant strain supplemented with H2O2 were used as models for endogenous and exogenous oxidative stress .

- Results or Outcomes : The study identified 71 dityrosine crosslinks and 410 dityrosine loop links on 352 proteins .

Antioxidant Dipeptide Precursor Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : An important antioxidant dipeptide precursor, BOC-Tyr-Ala, was produced via a kinetically controlled enzymatic peptide synthesis reaction .

- Methods of Application : The reaction was catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The enzyme activity was 95.043 U/mL, and t-butylloxycarbonyl-L-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor and L-alanine (L-Ala) was the amino donor .

- Results or Outcomes : Under optimized conditions, the dipeptide yield reached 49.84% .

Tyrosine in Protein–Protein and Protein-Ligand Interactions

- Scientific Field : Biochemistry

- Summary of the Application : Tyrosine is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

- Methods of Application : Selective tyrosine modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at tyrosine sites have emerged as relevant tools in this context .

- Results or Outcomes : This area of research has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Antioxidant Activity of Peptides

- Scientific Field : Biochemistry

- Summary of the Application : The antioxidant activity of peptides in maintaining reactive oxygen species against aging and disease is attracting much attention . For example, the classical imidazole dipeptide carnosine, which exists extensively in humans and animals, has many antioxidant functions, including free radical scavenging .

- Methods of Application : In the development of pharmaceuticals, well-studied active peptides are being considered for their potential as substitutes for some medicines that have severe side effects .

- Results or Outcomes : Some antineoplastic peptides, such as tyroserleutide, may help avoid the harmful effects of chemotherapy drugs on humans .

安全和危害

When handling Boc-DL-o-tyrosine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

属性

IUPAC Name |

3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXAMSICCTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-o-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)

![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)

![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)